

# Flonoltinib Maleate: A Comparative Analysis of Binding to JAK2 JH1 and JH2 Domains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: B13838645

[Get Quote](#)

A deep dive into the binding characteristics of **Flonoltinib maleate** reveals a preferential affinity for the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) over its active kinase domain (JH1). This selective binding profile distinguishes Flonoltinib from many conventional JAK2 inhibitors and suggests a unique allosteric mechanism of action. This guide provides a comprehensive comparison of **Flonoltinib maleate**'s interaction with the JAK2 JH1 and JH2 domains, supported by experimental data and detailed methodologies.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. The JAK2 protein is composed of several domains, including the catalytically active kinase domain (JH1) and the adjacent pseudokinase domain (JH2), which has historically been considered catalytically inactive but is now understood to have a crucial regulatory function.<sup>[1][2][3]</sup> The JH2 domain negatively regulates the activity of the JH1 domain.<sup>[2][4]</sup> Mutations in the JH2 domain, such as the prevalent V617F mutation, can lead to constitutive activation of the JH1 domain, driving myeloproliferative neoplasms (MPNs).<sup>[5][6][7]</sup>

**Flonoltinib maleate** (FM) is a novel, potent, and orally active dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).<sup>[8][9]</sup> Unlike many existing JAK2 inhibitors that primarily target the ATP-binding site within the active JH1 domain, Flonoltinib exhibits a differentiated binding mechanism.<sup>[2][10]</sup>

## Quantitative Analysis of Binding Affinity

Experimental data from surface plasmon resonance (SPR) assays have demonstrated that **Flonoltinib maleate** has a significantly stronger binding affinity for the JAK2 JH2 domain compared to the JH1 domain.[\[5\]](#)[\[6\]](#)[\[11\]](#) This preferential binding to the pseudokinase domain is a key characteristic of Flonoltinib's mechanism.

| Target Domain  | Binding Affinity (K D )                                      | Inhibition (IC 50 )                      | Reference            |
|----------------|--------------------------------------------------------------|------------------------------------------|----------------------|
| JAK2 (overall) | 0.7 nM, 0.8 nM                                               | <a href="#">[8]</a> <a href="#">[12]</a> |                      |
| JAK2 V617F     | 5.21 $\mu$ M                                                 | 1.4 nM                                   | <a href="#">[12]</a> |
| JAK2 JH1       | 20.9 $\mu$ M                                                 | <a href="#">[12]</a>                     |                      |
| JAK2 JH2       | 3.14 $\mu$ M                                                 | <a href="#">[12]</a>                     |                      |
| JAK2 JH2 V617F | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[11]</a> |                                          |                      |
| FLT3           | 4 nM, 15 nM                                                  | <a href="#">[8]</a> <a href="#">[12]</a> |                      |
| JAK1           | 26 nM                                                        | <a href="#">[8]</a>                      |                      |
| JAK3           | 39 nM                                                        | <a href="#">[8]</a>                      |                      |

Table 1: Summary of **Flonoltinib maleate** binding affinities and inhibitory concentrations for various JAK family domains and FLT3. The lower K D value for JH2 compared to JH1 indicates a stronger binding affinity.

## Experimental Protocols

The binding affinity of **Flonoltinib maleate** to the JAK2 JH1 and JH2 domains was determined using Surface Plasmon Resonance (SPR) assays.

## Surface Plasmon Resonance (SPR) Assay

Objective: To measure the binding kinetics and affinity of **Flonoltinib maleate** to purified recombinant JAK2 JH1 and JH2 proteins.

Methodology:

- Protein Immobilization: Recombinant human JAK2 JH1 and JAK2 JH2 proteins were immobilized on a sensor chip.
- Analyte Preparation: A series of concentrations of **Flonoltinib maleate** were prepared in a suitable running buffer.
- Binding Measurement: The **Flonoltinib maleate** solutions were injected over the sensor chip surface. The SPR instrument detected changes in the refractive index at the surface as the drug bound to the immobilized proteins.
- Data Analysis: The association and dissociation rates were measured. The equilibrium dissociation constant ( $K_D$ ) was calculated from these rates to determine the binding affinity. A lower  $K_D$  value signifies a higher binding affinity.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing the binding of **Flonoltinib maleate**.

[Click to download full resolution via product page](#)

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Flonoltinib.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for determining binding affinity using Surface Plasmon Resonance.

## Concluding Remarks

The preferential binding of **Flonoltinib maleate** to the JAK2 JH2 domain represents a significant development in the design of targeted JAK2 inhibitors. This allosteric inhibition mechanism, which differs from traditional active-site inhibitors, may contribute to its high selectivity for JAK2 over other JAK family members.<sup>[2][11][12]</sup> The co-crystal structure of Flonoltinib bound to the JAK2 JH2 domain confirms a stable interaction.<sup>[5][6][11]</sup> This unique binding profile offers the potential for improved therapeutic outcomes and a better safety profile in the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.<sup>[5][13]</sup> Further research into the precise conformational changes induced by Flonoltinib binding to the JH2 domain will continue to illuminate its novel mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 2. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation | PLOS One [journals.plos.org]
- 5. pvreporter.com [pvreporter.com]
- 6. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Flonoltinib Maleate: A Comparative Analysis of Binding to JAK2 JH1 and JH2 Domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13838645#comparative-analysis-of-flonoltinib-maleate-binding-to-jak2-jh1-vs-jh2-domains]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)